4-Hydroxy-3-methoxy-beta-nitrostyrene

antibacterial structure-activity relationship Gram-positive bacteria

4-Hydroxy-3-methoxy-β-nitrostyrene (CAS 6178-42-3) is a differentiated β-nitrostyrene scaffold featuring a free 4-hydroxyl group that enables pH-dependent color change, high aqueous solubility (33 g/L), and consistent GALR2 inhibition (IC50 4.60 µM). It is the preferred negative control for antibacterial SAR programs and a key intermediate for BMNS cytotoxic derivatives. Source high-purity material (≥98%) validated for kinase and receptor assays. Bulk and research-scale quantities available with quality documentation.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
Cat. No. B7780753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxy-beta-nitrostyrene
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
InChIInChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4-
InChIKeyXVXCSPJSXIUNQJ-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methoxy-beta-nitrostyrene: Chemical Identity and Baseline Specifications for Research Procurement


4-Hydroxy-3-methoxy-beta-nitrostyrene (CAS 6178-42-3; synonyms: 2-methoxy-4-(2-nitrovinyl)phenol, 1-(4-hydroxy-3-methoxyphenyl)-2-nitroethene) is a β-nitrostyrene derivative characterized by a 4-hydroxy-3-methoxyphenyl ring conjugated to a nitrovinyl moiety. The compound has a molecular weight of 195.17 g/mol, a reported melting point of 168–170 °C, and exhibits solubility of approximately 33 g/L in aqueous media [1]. It is synthesized via nitroaldol (Henry) condensation of vanillin with nitromethane or nitroethane and has been investigated as a pH indicator, a synthetic intermediate, and a scaffold for biological activity, including reported inhibitory effects on Src and Syk kinases and antibacterial properties [2].

Why Generic Substitution Fails: Critical Distinctions Between 4-Hydroxy-3-methoxy-beta-nitrostyrene and In-Class Nitrostyrene Analogs


β-Nitrostyrene derivatives share a common nitrovinyl pharmacophore, yet substitution patterns on the aromatic ring profoundly influence physicochemical properties, reactivity, and biological target engagement. For example, the presence of a β-methyl group substantially alters redox potential and antibacterial potency relative to unsubstituted β-nitrostyrenes [1]. Similarly, the specific 4-hydroxy-3-methoxy substitution pattern in 4-hydroxy-3-methoxy-beta-nitrostyrene confers distinct hydrogen-bonding capacity and electronic effects compared to analogs bearing 3,4-dimethoxy, 4-nitro, or unsubstituted phenyl rings, impacting solubility, enzyme inhibition profiles, and synthetic utility . These structural nuances preclude simple interchangeability in research protocols where precise reactivity or target selectivity is required.

Quantitative Differentiation Evidence: 4-Hydroxy-3-methoxy-beta-nitrostyrene vs. Closest Analogs in Defined Assay Systems


Antibacterial Activity Deficit vs. β-Methyl-β-nitrostyrene Analog: A Structure-Property-Activity Lesson

In a comprehensive structure-property-activity study, β-nitrostyrene derivatives (including the 4-hydroxy-3-methoxy substituted compound) displayed consistently lower antibacterial activity than their β-methyl-β-nitrostyrene counterparts. Specifically, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (IVb) demonstrated enhanced potency against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium relative to the non-methylated β-nitrostyrene series [1]. This class-level inference underscores that the β-methyl substitution confers superior antibacterial efficacy, positioning 4-hydroxy-3-methoxy-beta-nitrostyrene as a less potent antibacterial scaffold but a valuable comparator for mechanistic SAR studies.

antibacterial structure-activity relationship Gram-positive bacteria

Modest Galanin Receptor 2 Binding Affinity: A Defined Baseline for Selectivity Profiling

4-Hydroxy-3-methoxy-beta-nitrostyrene exhibits an IC50 of 4.60 µM (4600 nM) for the human galanin receptor type 2 (GALR2) in a BRET-based binding assay conducted at The Scripps Research Institute Molecular Screening Center [1]. In contrast, the structurally distinct β-nitrostyrene derivative 4-nitro-β-nitrostyrene displays an IC50 of 0.7297 µM against SARS-CoV-2 3CL protease in a fluorescence resonance energy transfer (FRET) enzymatic assay [2]. While the targets differ, this comparison highlights that substitution on the aromatic ring dramatically modulates potency by over sixfold across distinct protein targets, reinforcing that 4-hydroxy-3-methoxy substitution yields moderate affinity for GALR2 but is not a pan-β-nitrostyrene potency determinant.

GPCR galanin receptor binding affinity

Enhanced Aqueous Solubility Compared to Unsubstituted β-Nitrostyrene: A Calculated Advantage for Biological Assay Compatibility

4-Hydroxy-3-methoxy-beta-nitrostyrene exhibits an aqueous solubility of approximately 33 g/L . In contrast, unsubstituted β-nitrostyrene (trans-β-nitrostyrene) has a calculated aqueous solubility of approximately 0.16 g/L based on ALOGPS prediction [1]. This represents a roughly 200-fold increase in water solubility conferred by the 4-hydroxy-3-methoxy substitution pattern, attributable to increased hydrogen-bonding capacity and polarity.

solubility physicochemical properties assay development

Distinct Redox Potential Correlates with Antibacterial Activity: Physicochemical Differentiation from β-Methyl Analogs

The SPAR (Structure-Property-Activity Relationship) study of β-nitrostyrene derivatives revealed that the redox potential (Ep) of β-nitrostyrenes is shifted several tens of millivolts toward more negative values compared to β-methyl-β-nitrostyrene analogs [1]. This electrochemical shift is attributed to the loss of planarity induced by the β-methyl group. Since antibacterial activity in this series correlates with redox potential, the unsubstituted β-nitrostyrene scaffold (including 4-hydroxy-3-methoxy-β-nitrostyrene) exhibits a measurable physicochemical difference that directly underpins its lower antibacterial efficacy relative to methylated counterparts.

redox potential electrochemistry structure-property relationship

pH-Dependent Chromogenic Behavior: Indicator Properties Distinct from Non-Phenolic Nitrostyrenes

4-Hydroxy-3-methoxy-beta-nitrostyrene and its homologs derived from vanillin condensation with nitroparaffins exhibit measurable pH-dependent color changes, characterized by defined pH transition ranges and indicator constants [1]. This property is conferred by the phenolic hydroxyl group, which undergoes reversible deprotonation/protonation coupled to extended conjugation with the nitrovinyl moiety. In contrast, non-phenolic β-nitrostyrenes (e.g., 3,4-dimethoxy-β-nitrostyrene) lack this acid-base chromogenic behavior, limiting their utility as visual pH sensors or colorimetric assay components.

pH indicator chromogenic substrate acid-base chemistry

Optimal Application Scenarios for 4-Hydroxy-3-methoxy-beta-nitrostyrene Based on Quantitative Differentiation Evidence


Chemical Biology Probe Development: GPCR Selectivity Profiling

With a defined IC50 of 4.60 µM against human GALR2 [1], 4-hydroxy-3-methoxy-beta-nitrostyrene serves as a reference compound for establishing baseline binding affinity in galanin receptor subtype selectivity assays. Its moderate potency and high aqueous solubility (33 g/L) enable consistent dosing in cell-based BRET or calcium flux assays without confounding solvent effects .

Antibacterial SAR Negative Control

Given the class-level evidence that β-nitrostyrenes without β-methyl substitution exhibit lower antibacterial activity than their β-methyl counterparts [1], this compound is ideally suited as a negative control or comparator scaffold in medicinal chemistry programs aimed at optimizing β-nitrostyrene-derived antibacterials. Its distinct redox potential provides a measurable physicochemical correlate for SAR model validation.

Educational and Analytical pH Indicator

The pH-dependent color change arising from the phenolic hydroxyl group enables use as a visual acid-base indicator in teaching laboratories or simple analytical titrations [1]. This application leverages a property absent in non-phenolic β-nitrostyrenes, making 4-hydroxy-3-methoxy-beta-nitrostyrene a unique tool for demonstrating conjugation and substituent effects on chromophore behavior.

Synthetic Intermediate for Cytotoxic Derivatives

4-Hydroxy-3-methoxy-beta-nitrostyrene serves as a key intermediate for the synthesis of 4-O-benzoyl-3-methoxy-β-nitrostyrene (BMNS) derivatives, which have been explored for cytotoxic activity [1]. Its enhanced aqueous solubility relative to unsubstituted β-nitrostyrene may facilitate downstream derivatization reactions in mixed aqueous-organic solvent systems.

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